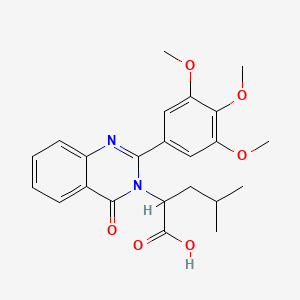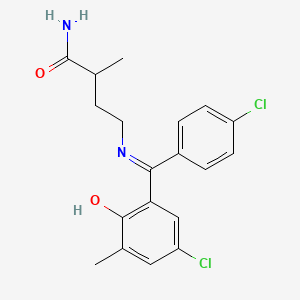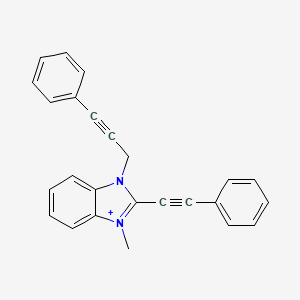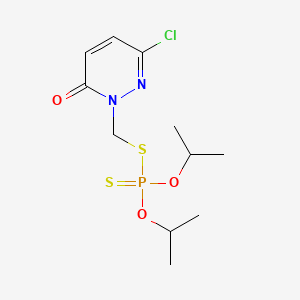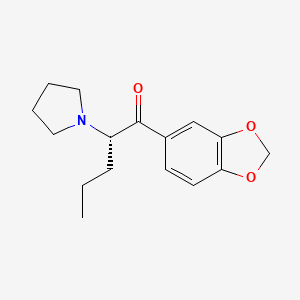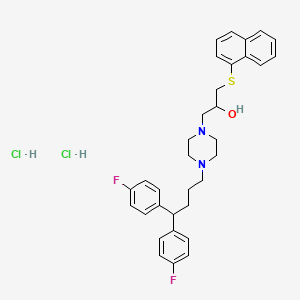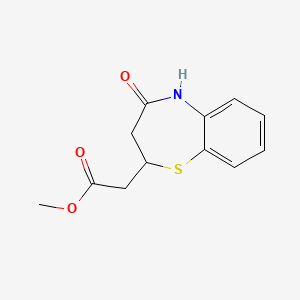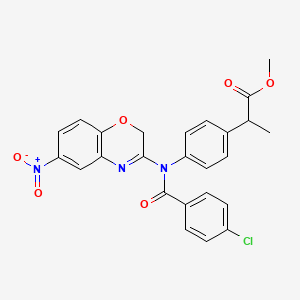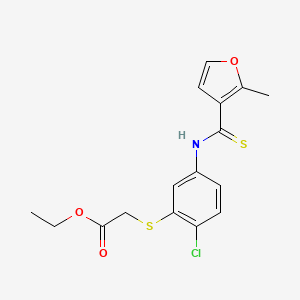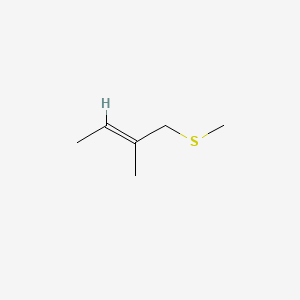
2-Methyl-1-methylthio-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-methylthio-2-butene is an organic compound with the molecular formula C6H12S. This compound is known for its distinct cooked, meaty, and roasted taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-methylthio-2-butene typically involves the reaction of 2-methyl-2-butene with methanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the methylthio group to the butene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-methylthio-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1-methylthio-2-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the flavor and fragrance industry due to its distinct taste and aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-1-methylthio-2-butene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-methylthio-2-butene: Another sulfur-containing compound with similar structural features.
2-Methyl-2-butene: A related compound without the methylthio group.
2-Methyl-1-butene: Another isomer with a different arrangement of the double bond.
Uniqueness
2-Methyl-1-methylthio-2-butene is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
137175-32-7 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(E)-2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
PBWZEERIWACABP-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/CSC |
Canonical SMILES |
CC=C(C)CSC |
density |
0.859-0.864 |
physical_description |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
solubility |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


